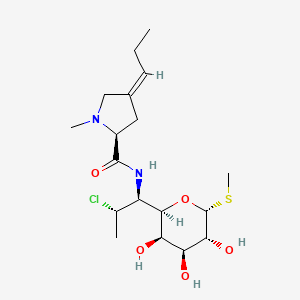
Didehydro Clindamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didehydro Clindamycin is a derivative of Clindamycin, a well-known lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria and certain protozoa. This compound, like its parent compound, is expected to exhibit similar antibacterial properties but with potentially enhanced efficacy or different pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Didehydro Clindamycin involves the chemical modification of Clindamycin. One common method includes the dehydrogenation of Clindamycin under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperature conditions to achieve the desired dehydrogenation without degrading the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Didehydro Clindamycin can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Clindamycin or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the effects of dehydrogenation on antibiotic activity.
Biology: Investigated for its antibacterial properties against various strains of bacteria, including those resistant to Clindamycin.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
Didehydro Clindamycin, like Clindamycin, inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth. The molecular mechanism involves the compound acting as a structural analog of tRNA molecules, impairing peptide chain initiation and potentially stimulating the dissociation of peptidyl-tRNA from bacterial ribosomes .
Comparaison Avec Des Composés Similaires
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Erythromycin: A macrolide antibiotic that also targets the bacterial ribosome but has a different chemical structure.
Uniqueness: Didehydro Clindamycin is unique due to its dehydrogenated structure, which may confer different pharmacokinetic properties or enhanced efficacy against certain bacterial strains compared to Clindamycin. Its unique structure allows for the exploration of new therapeutic applications and the development of novel antibiotics.
Propriétés
Formule moléculaire |
C18H31ClN2O5S |
|---|---|
Poids moléculaire |
423.0 g/mol |
Nom IUPAC |
(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1 |
Clé InChI |
SCLGFBLOIVDLCE-GGIYZFMMSA-N |
SMILES isomérique |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |
SMILES canonique |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


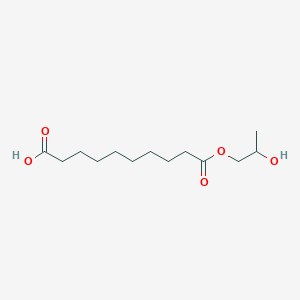
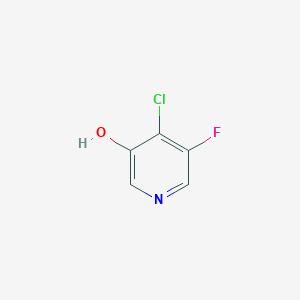
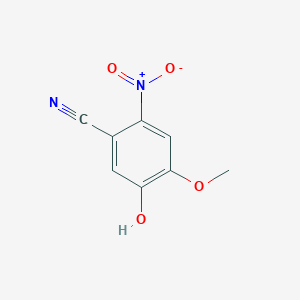
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

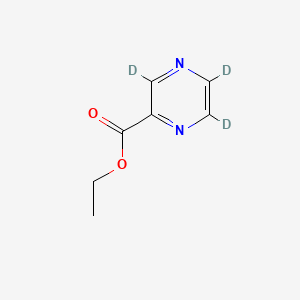
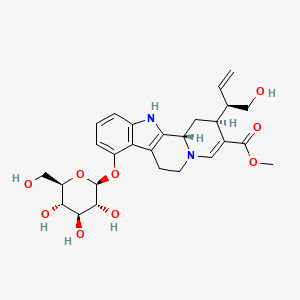
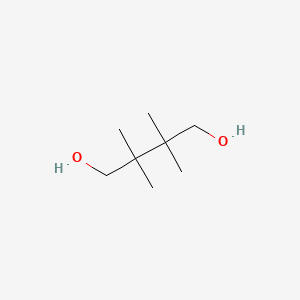
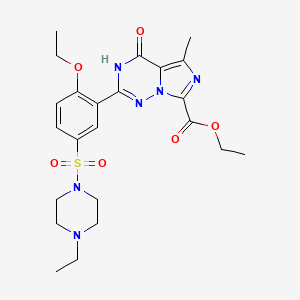

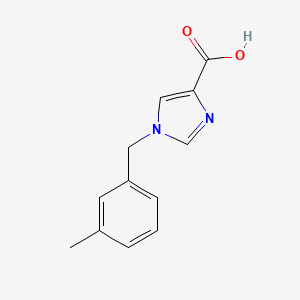
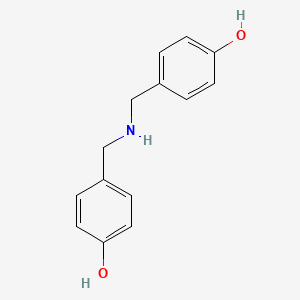
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
